molecular formula C6H5F3N2O2 B183081 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 481065-92-3

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B183081
CAS RN: 481065-92-3
M. Wt: 194.11 g/mol
InChI Key: QMIUBFUPVMQMRE-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a derivative of pyrazole carboxylic acid, which is a class of compounds known for their biological importance and potential applications in various fields, including agriculture and pharmaceuticals. The trifluoromethyl group attached to the pyrazole ring is a common motif in medicinal chemistry due to its ability to modulate the biological activity of molecules.

Synthesis Analysis

The synthesis of related pyrazole carboxylic acids involves several steps, including ester condensation, cyclization, and hydrolysis. For instance, 1-methyl-pyrazole-3-carboxylic acid was synthesized from 3-methylpyrazole through oxidation and methylation, achieving a total yield of 32.2% . Another example is the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . These methods highlight the versatility of pyrazole synthesis and the potential for generating a variety of substituted pyrazole carboxylic acids.

Molecular Structure Analysis

The molecular structure of pyrazole carboxylic acid derivatives has been extensively studied using various spectroscopic techniques. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized using NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system . Theoretical studies, such as density functional theory (DFT), have been employed to compare experimental data with calculated values, providing insights into the electronic properties of these molecules.

Chemical Reactions Analysis

Pyrazole carboxylic acids undergo a range of chemical reactions, which can be used to further functionalize the molecules. For instance, aminoazole-4-carboxylic acids were acylated and carbamoylated to yield various derivatives, demonstrating the reactivity of the amino group in these compounds . Additionally, the transformation of trifluoromethylpyrazoles into NH-pyrazole carboxylic acids illustrates the ability to modify the pyrazole ring through reactions such as Suzuki–Miyaura or Negishi coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxylic acids are influenced by their molecular structure. The presence of substituents like the trifluoromethyl group can significantly affect properties such as acidity, lipophilicity, and metabolic stability. These properties are crucial for the development of agrochemicals and pharmaceuticals, as they determine the compound's behavior in biological systems and the environment. The antifungal activity of some pyrazole carboxylic acid amides, for example, has been tested against phytopathogenic fungi, with some compounds showing higher activity than commercial fungicides .

Scientific Research Applications

  • Structural and Spectral Investigations : Studies have focused on the structural and spectral properties of pyrazole-4-carboxylic acid derivatives, which are similar to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. These investigations include experimental and theoretical analyses using techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction (Viveka et al., 2016).

  • Coordination Complexes in Metal Ions : Research has been conducted on the synthesis and crystal structures of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives. These studies provide insights into the coordination and crystallization properties of these organic molecules with various metal ions (Radi et al., 2015).

  • Synthesis Techniques : There has been research on the synthesis processes of similar compounds, like 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, which shares some structural similarities with 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. These studies focus on the methods and yields of production (Li-fen, 2013).

  • Diversity in Metal Coordination Polymers : Investigations have been conducted on the structural diversity of d10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. This research provides insights into the assembly of these ligands with zinc and cadmium ions, exploring their thermal and luminescence properties (Cheng et al., 2017).

  • Antifungal Activity : A study on the synthesis and antifungal activity of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides reveals their potential use in controlling phytopathogenic fungi. This research includes the development of a three-dimensional quantitative structure-activity relationship model and molecular docking to understand their mechanism of action (Du et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-boronic acid, pinacol ester”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and use personal protective equipment as required .

Future Directions

The synthesis of “1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid” and similar compounds is a topic of ongoing research, particularly in the field of medicinal and agrochemistry . Future directions may include the development of more efficient synthesis methods and the exploration of new applications for these compounds .

properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-4(6(7,8)9)2-3(10-11)5(12)13/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIUBFUPVMQMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361194
Record name 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

481065-92-3
Record name 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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